molecular formula C24H27ClN4O5S B2468390 N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE CAS No. 1329882-09-8

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2468390
CAS No.: 1329882-09-8
M. Wt: 519.01
InChI Key: LNWBKCLPGBGUIF-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 5,6-dimethoxy-1,3-benzothiazole core, a dimethylaminoethyl side chain, and a 2,5-dioxopyrrolidin-1-yl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The benzothiazole moiety is a heterocyclic aromatic system known for its role in kinase inhibition and anticancer activity, while the dioxopyrrolidinyl group may contribute to electrophilic reactivity or covalent binding to biological targets .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S.ClH/c1-26(2)10-11-27(24-25-17-13-18(32-3)19(33-4)14-20(17)34-24)23(31)15-6-5-7-16(12-15)28-21(29)8-9-22(28)30;/h5-7,12-14H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWBKCLPGBGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, functionalization of the aromatic ring, and subsequent coupling with other functional groups. Common reagents used in these reactions include dimethyl sulfate, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide backbone with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, key differences include:

  • Benzothiazole vs. The latter’s N,O-bidentate directing group is absent in the target, suggesting divergent applications in catalysis or drug design .
  • Dioxopyrrolidinyl vs. Hydroxy-dimethylethyl : The 2,5-dioxopyrrolidinyl group may confer electrophilicity or act as a Michael acceptor, contrasting with the hydroxyl and tertiary alcohol groups in , which are more suited for hydrogen bonding or metal coordination.

Data Table: Key Comparative Features

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Quinoxaline-Benzamide ()
Core Structure Benzothiazole-linked benzamide Simple 3-methylbenzamide Quinoxaline-thiadiazole benzamide
Key Functional Groups 5,6-Dimethoxy, dioxopyrrolidinyl, dimethylaminoethyl N,O-bidentate directing group, tertiary alcohol Thiadiazole, triazole, hydroxyquinoxaline
Synthesis Complexity Multi-step (heterocycle incorporation) Single-step amidation Multi-step (heterocycle fusion)
Potential Applications Kinase inhibition, covalent drug targeting Metal-catalyzed C–H functionalization Antimicrobial agents
Solubility Profile High (hydrochloride salt) Moderate (neutral compound) Low to moderate (neutral heterocycles)

Research Findings and Hypotheses

  • Catalytic vs. Therapeutic Focus : ’s compound is designed for catalytic applications, whereas the target compound’s structural complexity suggests a therapeutic focus, possibly as a covalent kinase inhibitor.
  • Electrophilic Reactivity : The dioxopyrrolidinyl group in the target compound may enable irreversible binding to cysteine residues in target proteins, a feature absent in and ’s compounds.
  • Comparative Bioactivity : While highlights antimicrobial efficacy, the target compound’s benzothiazole core is more commonly linked to anticancer activity, as seen in FDA-approved drugs like dasatinib .

Biological Activity

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including anti-cancer and antimicrobial properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Contributes to the compound's biological activity through interactions with various biological targets.
  • Dimethoxy groups : Enhance lipophilicity and possibly influence receptor binding.
  • Pyrrolidine and dimethylamino groups : Potentially involved in modulating pharmacological effects.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging from 10 µM to 50 µM depending on the specific structure and substituents .
CompoundCell LineIC50 (µM)Reference
AHeLa20
BMCF-730
CA54925

Antimicrobial Activity

Compounds in the benzothiazole class have also been noted for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies indicate that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
CompoundBacterial StrainMIC (µg/mL)Reference
DStaphylococcus aureus50
EEscherichia coli75
FCandida albicans100

Case Studies

Several case studies have focused on the biological effects of benzothiazole derivatives:

  • In Vivo Studies : Animal models treated with benzothiazole derivatives showed reduced tumor growth rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
  • Clinical Trials : Preliminary clinical trials involving related compounds have indicated promising results in terms of safety profiles and preliminary efficacy against solid tumors .

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